5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
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Overview
Description
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a brominated pyridine ring, a methyl group attached to the isoxazole ring, and a carboxylic acid methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high productivity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The brominated pyridine ring and isoxazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of the target compound.
5-Bromo-2-hydroxymethylpyridine: Another brominated pyridine derivative with different functional groups.
3-(Bromomethyl)-5-methylpyridine: A related compound used in the synthesis of other bioactive molecules.
Uniqueness
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is unique due to its combination of a brominated pyridine ring and an isoxazole moiety
Properties
IUPAC Name |
methyl 5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-6-9(11(15)16-2)10(17-14-6)8-4-3-7(12)5-13-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOGJOMXHHWMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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